Piperidine, 1-[(4-methylphenyl)azo]-
Description
Structure
3D Structure
Properties
CAS No. |
51274-57-8 |
|---|---|
Molecular Formula |
C12H17N3 |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
(4-methylphenyl)-piperidin-1-yldiazene |
InChI |
InChI=1S/C12H17N3/c1-11-5-7-12(8-6-11)13-14-15-9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3 |
InChI Key |
MSCPFTFULRPUCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NN2CCCCC2 |
Origin of Product |
United States |
Advanced Structural Elucidation and Spectroscopic Characterization of Piperidine, 1 4 Methylphenyl Azo
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
An FT-IR spectrum of Piperidine (B6355638), 1-[(4-methylphenyl)azo]- would be expected to show characteristic absorption bands corresponding to its constituent parts. Key regions of interest would include:
C-H stretching vibrations: Aromatic C-H stretches from the methylphenyl group would likely appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring would be observed just below 3000 cm⁻¹.
N=N stretching: The azo group (N=N) stretching vibration is often weak in the infrared spectrum due to its low polarity, but it would be expected in the range of 1400-1450 cm⁻¹.
C-N stretching: The stretching of the C-N bond in the piperidine ring would give rise to absorptions typically in the 1250-1020 cm⁻¹ region.
Aromatic C=C stretching: The p-substituted benzene (B151609) ring would exhibit characteristic bands in the 1600-1450 cm⁻¹ region.
CH₃ bending vibrations: The methyl group would show symmetric and asymmetric bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹, respectively.
A data table of expected FT-IR peaks would be essential for a complete analysis.
Raman Spectroscopy
Raman spectroscopy would provide complementary information to FT-IR. The azo (N=N) linkage, being a more polarizable bond, would be expected to show a stronger signal in the Raman spectrum, typically in the 1400-1450 cm⁻¹ range. This would be a key diagnostic peak for the presence of the azo functional group. Aromatic ring vibrations would also be prominent.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture and Connectivity
NMR spectroscopy is indispensable for determining the precise connectivity and three-dimensional structure of a molecule.
One-Dimensional NMR (¹H, ¹³C)
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the piperidine ring and the p-methylphenyl group. The protons of the piperidine ring would likely appear as multiplets in the aliphatic region (around 1.5-3.5 ppm). The aromatic protons of the p-substituted ring would appear as two doublets in the aromatic region (around 7.0-7.5 ppm), and the methyl group protons would give a singlet around 2.3 ppm.
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. Separate signals would be expected for the carbons of the piperidine ring, the aromatic ring, and the methyl group. The chemical shifts would be indicative of their electronic environment.
Detailed tables of chemical shifts (δ) and coupling constants (J) would be necessary for a complete assignment.
Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY)
Two-dimensional NMR experiments would be crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the piperidine ring and the aromatic system.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is vital for establishing the connection between the piperidine ring, the azo group, and the p-methylphenyl moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can help to determine the preferred conformation of the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry would be used to determine the molecular weight of Piperidine, 1-[(4-methylphenyl)azo]- and to gain insight into its structure through analysis of its fragmentation pattern. The molecular ion peak (M⁺) would confirm the compound's molecular formula. The fragmentation pattern would likely involve cleavage of the N-N bond, the C-N bond connecting the piperidine ring, and fragmentation of the piperidine and aromatic rings, providing further structural confirmation. A table detailing the mass-to-charge ratio (m/z) of significant fragments and their proposed structures would be a key component of this analysis.
Electronic Spectroscopy for Chromophoric Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule, providing information about its chromophoric systems.
The UV-Vis spectrum of Piperidine, 1-[(4-methylphenyl)azo]- is expected to be dominated by the electronic transitions of the aryl azo chromophore. Azo compounds are known for their characteristic absorption bands in the UV and visible regions. rsc.org The spectrum would likely exhibit a high-intensity band corresponding to the π-π* transition of the conjugated system involving the p-tolyl group and the azo bridge. A lower intensity band, corresponding to the n-π* transition of the lone pair electrons on the nitrogen atoms of the azo group, is also anticipated. The position of these absorption maxima (λmax) can be influenced by the solvent polarity.
Table 3: Expected UV-Vis Absorption Data for Piperidine, 1-[(4-methylphenyl)azo]-
| Electronic Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |
|---|---|---|
| π → π* | 320 - 360 | High |
| n → π* | 430 - 460 | Low |
Note: These are estimated ranges based on typical aryl azo compounds.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
A single-crystal X-ray diffraction study of Piperidine, 1-[(4-methylphenyl)azo]-, if suitable crystals could be grown, would reveal its precise molecular geometry. It would be expected that the piperidine ring adopts a stable chair conformation. nih.gov The geometry around the azo bridge (-N=N-) would be of particular interest, with the trans configuration being the most likely and energetically favorable isomer. The analysis would also precisely define the dihedral angle between the plane of the p-tolyl ring and the C-N=N-C plane.
Table 4: Hypothetical Crystallographic Data and Structure Refinement Parameters
| Parameter | Hypothetical Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.3 |
| β (°) | 105 |
| Volume (ų) | 1188 |
| Z | 4 |
| R-factor | < 0.05 |
Note: This table presents plausible, not experimental, data for illustrative purposes.
Polymorphism is the ability of a compound to exist in more than one crystalline form. mdpi.com Different polymorphs of a substance can exhibit distinct physical properties. The existence of polymorphism in Piperidine, 1-[(4-methylphenyl)azo]- could be investigated by crystallizing the compound under various conditions (e.g., different solvents, temperatures, and rates of cooling). The crystal packing would likely be governed by van der Waals forces and potentially weak C-H···π interactions involving the aromatic ring. The absence of strong hydrogen bond donors in the molecule suggests that these weaker interactions would play a dominant role in the supramolecular assembly. Analysis of the crystal packing would reveal how the molecules arrange themselves in the solid state to achieve maximum stability.
Computational Chemistry and Theoretical Investigations of Piperidine, 1 4 Methylphenyl Azo
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods can predict a range of properties, from the distribution of electrons to the energies of molecular orbitals, which are crucial for determining a compound's reactivity and spectral characteristics.
Density Functional Theory (DFT) Studies
DFT has become a popular and effective method for studying the electronic structure of medium to large-sized molecules due to its balance of accuracy and computational cost. For a molecule like Piperidine (B6355638), 1-[(4-methylphenyl)azo]-, DFT studies would be instrumental in providing a detailed understanding of its electronic landscape.
A DFT optimization would reveal the most stable three-dimensional arrangement of the atoms in Piperidine, 1-[(4-methylphenyl)azo]-. This would include precise predictions of bond lengths, bond angles, and dihedral angles. Such data is foundational for all other computational analyses. Without experimental data like a crystal structure, theoretical calculations are the primary means of obtaining this information.
Table 4.1.1.1: Hypothetical Optimized Geometric Parameters
| Parameter | Predicted Value |
|---|---|
| N=N Bond Length (Å) | Data not available |
| C-N (azo-piperidine) Bond Length (Å) | Data not available |
| C-N (azo-phenyl) Bond Length (Å) | Data not available |
| N-N-C Bond Angle (°) | Data not available |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of FMO theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. For Piperidine, 1-[(4-methylphenyl)azo]-, an FMO analysis would highlight the regions of the molecule most likely to be involved in chemical reactions.
Table 4.1.1.2: Hypothetical Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
An MEP map provides a visual representation of the charge distribution within a molecule. It is invaluable for identifying electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. For Piperidine, 1-[(4-methylphenyl)azo]-, an MEP map would likely show negative potential around the nitrogen atoms of the azo group and the piperidine ring, indicating their nucleophilic character.
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, can provide highly accurate results. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed to refine the geometric and electronic properties of Piperidine, 1-[(4-methylphenyl)azo]-. However, no such studies have been published.
Conformational Analysis and Energy Landscapes
The piperidine ring in Piperidine, 1-[(4-methylphenyl)azo]- can adopt various conformations, with the chair form being the most stable. A detailed conformational analysis would involve mapping the potential energy surface to identify the global minimum energy conformation and the energy barriers between different conformers. The orientation of the (4-methylphenyl)azo substituent relative to the piperidine ring would also be a critical aspect of this analysis. Such studies are vital for understanding how the molecule's shape influences its physical and chemical properties.
Ring Conformations of the Piperidine Moiety
The piperidine ring, a six-membered saturated heterocycle, is known for its conformational flexibility. The most stable conformation is typically the chair form, which minimizes both angular and torsional strain. However, other conformations, such as the boat and twist-boat, also exist on the potential energy surface and can be populated depending on the substitution pattern and environmental factors. researchgate.netias.ac.in
In the case of "Piperidine, 1-[(4-methylphenyl)azo]-", the nitrogen atom of the piperidine ring is directly attached to the azo group. This substitution can influence the conformational equilibrium of the piperidine ring. Computational studies on similar N-substituted piperidines have shown that the chair conformation is generally preferred. osti.gov The orientation of the substituent on the nitrogen atom (axial vs. equatorial) is a key factor. For the 1-[(4-methylphenyl)azo] substituent, it is anticipated that the equatorial position would be sterically favored to minimize interactions with the axial hydrogens on the piperidine ring.
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can be used to determine the relative energies of the different ring conformations. By optimizing the geometry of the chair, boat, and twist-boat forms, their thermodynamic stabilities can be compared. The energy differences between these conformers provide an estimate of their relative populations at a given temperature. For many piperidine derivatives, the chair conformation is significantly lower in energy than the boat or twist-boat forms. ias.ac.in
Table 1: Calculated Relative Energies of Piperidine Ring Conformations
| Conformation | Relative Energy (kcal/mol) |
| Chair | 0.00 |
| Twist-Boat | 5.3 - 5.5 |
| Boat | 6.0 - 7.0 |
| Half-Chair | 10.0 - 11.0 |
Note: These are typical energy ranges for a substituted piperidine ring and would require specific calculations for "Piperidine, 1-[(4-methylphenyl)azo]-" to be precisely determined.
Torsional Analysis of the N-Azo Linkage
For "Piperidine, 1-[(4-methylphenyl)azo]-", the torsion around the N-N double bond is of particular interest, as it is related to the E/Z (or trans/cis) isomerization common in azo compounds. The E-isomer is typically the more stable form. The rotation around the single bonds connecting the piperidine nitrogen to the azo nitrogen (Pip-N-N) and the azo nitrogen to the phenyl ring (N-N-Ph) also contributes to the molecule's conformational flexibility.
Computational methods can be used to generate a torsional potential energy profile by systematically rotating the dihedral angle of interest and calculating the energy at each step. This analysis reveals the energy barriers to rotation and the most stable rotational conformers. For the N-azo linkage, a high rotational barrier is expected for the N=N double bond, consistent with its double bond character. The single bonds, however, will exhibit lower rotational barriers, allowing for different spatial arrangements of the piperidine and phenyl rings relative to the azo group.
Potential Energy Surface Scans for Conformational Isomers
A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. uni-muenchen.dereadthedocs.io It involves systematically changing one or more geometric parameters, such as bond lengths, bond angles, or dihedral angles, and calculating the energy at each point. researchgate.net This allows for the identification of local minima, corresponding to stable conformers, and transition states, which are the energy maxima connecting these minima. nih.gov
For "Piperidine, 1-[(4-methylphenyl)azo]-", a PES scan can be performed by varying the key dihedral angles, including those of the piperidine ring and the N-azo linkage. By scanning these torsions, a comprehensive map of the molecule's conformational landscape can be constructed. This would reveal the pathways for interconversion between different conformers, such as the ring-flipping of the piperidine moiety and the rotation around the N-azo single bonds. The results of a PES scan can be visualized as a multi-dimensional plot of energy versus the scanned coordinates, providing a detailed picture of the molecule's flexibility and the relative stabilities of its various shapes. researchgate.net
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can gain a deeper understanding of the relationship between a molecule's structure and its observed spectroscopic properties.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. researchgate.netnih.gov The prediction of chemical shifts involves calculating the magnetic shielding tensor for each nucleus in the molecule.
For "Piperidine, 1-[(4-methylphenyl)azo]-", theoretical calculations can provide predicted chemical shifts for the protons and carbons of the piperidine ring and the 4-methylphenyl group. researchgate.net These calculated values can then be compared with experimental NMR data to confirm the structure and assign the observed resonances to specific atoms. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or the presence of multiple conformers in solution. By performing calculations on different conformers, it is possible to determine which conformation is most consistent with the experimental spectrum. nih.gov
Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (Illustrative)
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Piperidine H-2, H-6 (axial) | Value | Value |
| Piperidine H-2, H-6 (equatorial) | Value | Value |
| Piperidine H-3, H-5 (axial) | Value | Value |
| Piperidine H-3, H-5 (equatorial) | Value | Value |
| Piperidine H-4 (axial) | Value | Value |
| Piperidine H-4 (equatorial) | Value | Value |
| Phenyl H (ortho to azo) | Value | Value |
| Phenyl H (meta to azo) | Value | Value |
| Methyl H | Value | Value |
Note: This table is illustrative. Actual values would require specific DFT calculations and experimental measurements for "Piperidine, 1-[(4-methylphenyl)azo]-".
Vibrational Frequency Calculations
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Computational methods can be used to calculate the vibrational frequencies and their corresponding intensities. These calculations are typically performed within the harmonic approximation, which models the bonds as springs.
For "Piperidine, 1-[(4-methylphenyl)azo]-", vibrational frequency calculations can help in the assignment of experimental IR and Raman spectra. Key vibrational modes would include the N=N stretching of the azo group, the C-N stretching vibrations, the C-H stretching of the aromatic and aliphatic groups, and the various bending and deformation modes of the piperidine ring. researchgate.net The calculated frequencies are often scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and other limitations of the theoretical model.
Table 3: Calculated Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |
| Azo (-N=N-) | Stretching | ~1400 - 1500 |
| Piperidine (C-N) | Stretching | ~1100 - 1200 |
| Aromatic (C=C) | Stretching | ~1500 - 1600 |
| Methyl (C-H) | Symmetric/Asymmetric Stretching | ~2850 - 3000 |
| Aromatic (C-H) | Stretching | ~3000 - 3100 |
Note: These are approximate ranges and would need to be calculated specifically for the title compound.
Electronic Transition Predictions (Time-Dependent DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). nih.govresearchgate.net TD-DFT calculations can provide information about the energies of electronic transitions, the corresponding oscillator strengths (which relate to the intensity of the absorption), and the nature of the molecular orbitals involved in the transitions. nih.govacs.org
For "Piperidine, 1-[(4-methylphenyl)azo]-", TD-DFT calculations would be expected to predict two main electronic transitions characteristic of azo compounds. The first is a lower-energy, weak n → π* transition, and the second is a higher-energy, strong π → π* transition. acs.org The calculated absorption wavelengths (λ_max) can be compared with experimental UV-Vis spectra to validate the theoretical model and to understand the electronic structure of the molecule. The calculations can also provide insights into how the electronic transitions are affected by the interplay between the piperidine and the 4-methylphenylazo moieties.
Table 4: Predicted Electronic Transitions using TD-DFT
| Transition | Wavelength (λ_max) (nm) | Oscillator Strength (f) | Major Orbital Contributions |
| S₀ → S₁ | Calculated Value | Calculated Value | n → π |
| S₀ → S₂ | Calculated Value | Calculated Value | π → π |
Note: The values in this table are placeholders and would be determined from specific TD-DFT calculations on "Piperidine, 1-[(4-methylphenyl)azo]-".
Reaction Mechanism Elucidation via Computational Pathways
The elucidation of reaction mechanisms through computational chemistry provides invaluable insights into the formation, stability, and decomposition of chemical compounds. For Piperidine, 1-[(4-methylphenyl)azo]-, theoretical investigations are crucial for understanding its chemical behavior at a molecular level. By employing quantum mechanical calculations, it is possible to map out potential energy surfaces, identify key intermediates and transition states, and predict the most likely reaction pathways. These computational approaches allow for a detailed examination of the factors governing the compound's reactivity, which can be challenging to determine through experimental methods alone.
The formation of the N-azo linkage in Piperidine, 1-[(4-methylphenyl)azo]- is a critical step in its synthesis. Computational studies, particularly those utilizing Density Functional Theory (DFT), are instrumental in identifying the transition state (TS) geometry and energetics of this process. The reaction is analogous to N-nitrosation of secondary amines, and similar computational strategies can be applied. researchgate.netelifesciences.org
Intrinsic Reaction Coordinate (IRC) calculations are typically performed to confirm that the identified transition state correctly connects the reactants (piperidine and the diazotizing agent) to the N-azo product. researchgate.netelifesciences.org The activation energy (Ea) derived from these calculations provides a quantitative measure of the kinetic barrier to the reaction. Steric and electronic effects of both the piperidine ring and the 4-methylphenyl group can be systematically investigated to understand their impact on the activation barrier. researchgate.netelifesciences.org For instance, the electron-donating nature of the methyl group on the phenyl ring is expected to influence the electrophilicity of the diazotizing agent.
Table 1: Calculated Activation Energies for N-Azo Formation
| Computational Method | Basis Set | Activation Energy (kcal/mol) |
|---|---|---|
| B3LYP | 6-31G(d) | 18.5 |
| M06-2X | 6-311+G(d,p) | 16.2 |
| B3LYP-D3 | def2-TZVP | 15.8 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar reactions.
The stability of Piperidine, 1-[(4-methylphenyl)azo]- is a key consideration, and computational modeling can predict its likely decomposition pathways under thermal or photochemical conditions. The azo group is known to be a labile functional group, often leading to the extrusion of nitrogen gas (N₂). chempedia.inforesearchgate.net
Thermal Decomposition: Computational studies on the thermal decomposition of azo compounds often reveal a mechanism involving the cleavage of the C-N bonds. researchgate.netresearchgate.net For Piperidine, 1-[(4-methylphenyl)azo]-, the initial step is the homolytic cleavage of the N-N bond, leading to the formation of a piperidinyl radical and a (4-methylphenyl)diazenyl radical. The subsequent rapid loss of N₂ from the latter would generate a p-tolyl radical. The energy barrier for this process can be calculated, providing an estimate of the compound's thermal stability.
Photochemical Decomposition: Photochemical decomposition pathways can be explored using time-dependent DFT (TD-DFT) or other excited-state methods. tuni.fi These calculations can identify the electronic transitions responsible for light absorption and the subsequent relaxation pathways on the excited-state potential energy surface that lead to bond cleavage. The decomposition can proceed through different mechanisms depending on whether it occurs from a singlet or triplet excited state. researchgate.nettuni.fi
Table 2: Predicted Products of Decomposition Pathways
| Pathway | Key Intermediates | Major Products |
|---|---|---|
| Thermal | Piperidinyl radical, p-tolyl radical | N₂, Toluene, Biphenyl derivatives, Piperidine derivatives |
| Photochemical | Excited state complex, radical pairs | N₂, Toluene, Piperidine |
Note: The data in this table is hypothetical and for illustrative purposes.
The solvent environment can significantly influence the energetics of both the formation and decomposition reactions of Piperidine, 1-[(4-methylphenyl)azo]-. acs.org Computational models can account for solvent effects through either explicit or implicit solvation models.
Implicit models, such as the Polarizable Continuum Model (PCM), are commonly used to simulate the bulk solvent environment by treating the solvent as a continuous dielectric medium. researchgate.netelifesciences.org This approach allows for the calculation of solvation free energies for reactants, transition states, and products. By comparing the reaction energetics in the gas phase to those in different solvents, the stabilizing or destabilizing effect of the solvent on various species along the reaction coordinate can be quantified.
For the N-azo formation, polar solvents are expected to stabilize the likely charged or highly polar transition state more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction. acs.org Conversely, for decomposition pathways that may involve nonpolar radical intermediates, the effect of solvent polarity might be less pronounced.
Table 3: Calculated Solvent Effects on Activation Energy of Formation
| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Gas Phase | 1 | 22.1 |
| Toluene | 2.4 | 19.8 |
| Dichloromethane | 8.9 | 17.5 |
| Acetonitrile | 37.5 | 16.1 |
Note: The data in this table is hypothetical and for illustrative purposes, based on general trends observed in computational studies.
Reaction Mechanisms and Reactivity Studies of Piperidine, 1 4 Methylphenyl Azo
Stability and Decomposition Pathways of the N-Azo Linkage
The thermal stability of azo compounds is influenced by factors such as substituents, structural rigidity, and hydrogen bonding interactions. researchgate.net In the case of Piperidine (B6355638), 1-[(4-methylphenyl)azo]-, the presence of the electron-donating methyl group on the phenyl ring can influence the stability of the N-azo linkage. Generally, the decomposition of azo compounds can proceed through either a homolytic or heterolytic cleavage of the C-N or N-N bonds. researchgate.net
Table 1: Representative Thermal Decomposition Data for Azo Compounds
| Compound | Decomposition Temperature (°C) | Activation Energy (kJ/mol) |
|---|---|---|
| Azobenzene (B91143) | 280-350 | 150-170 |
| 4,4'-Dimethylazobenzene | 290-360 | 155-175 |
Note: This table presents generalized data for illustrative purposes, as specific data for Piperidine, 1-[(4-methylphenyl)azo]- is not available in the cited literature.
Azo compounds are well-known for their photochromic properties, primarily the reversible Z/E (cis/trans) isomerization around the N=N double bond upon irradiation with light of a suitable wavelength. nih.govchemrxiv.org The more stable E-isomer can be converted to the metastable Z-isomer, which can then revert to the E-isomer either thermally or photochemically. nih.gov
The photochemical behavior of arylazo sulfones, which also contain the arylazo moiety, has been extensively studied, demonstrating their ability to generate radicals under visible light irradiation. rsc.org While Piperidine, 1-[(4-methylphenyl)azo]- is not a sulfone, the fundamental principles of photo-induced isomerization and potential radical formation are applicable. The incorporation of the azo bond into a macrocycle has been shown to modify the relative thermal stability of the E/Z-isomers due to ring strain. nih.gov
The specific wavelengths required for the Z/E isomerization of Piperidine, 1-[(4-methylphenyl)azo]- and the quantum yields of these processes would require experimental determination. However, it is expected to exhibit photochemical reactivity characteristic of the azo chromophore.
The N-azo linkage can be susceptible to both acidic and basic conditions. In the presence of strong acids, the nitrogen atoms of the azo group can be protonated, which can lead to subsequent cleavage or rearrangement reactions. For instance, the degradation of some nitrogen heterocyclic compounds is initiated by the cleavage of a C-N bond. nih.gov
Under basic conditions, the reactivity may be influenced by the presence of alpha-protons to the azo group, though in the case of Piperidine, 1-[(4-methylphenyl)azo]-, the nitrogen of the piperidine ring is directly attached to the azo group. The piperidine ring itself can be opened under certain biological or chemical conditions, often initiated by cleavage of the C-N bond. nih.gov
Nucleophilic and Electrophilic Reactions of Piperidine, 1-[(4-methylphenyl)azo]-
The electronic nature of Piperidine, 1-[(4-methylphenyl)azo]- allows for both nucleophilic and electrophilic interactions at different sites within the molecule.
The piperidine moiety contains a secondary amine nitrogen which is typically nucleophilic. nih.gov However, in this compound, the nitrogen atom is bonded to the azo group, which is electron-withdrawing. This will reduce the nucleophilicity of the piperidine nitrogen compared to unsubstituted piperidine.
Reactions involving this nitrogen would likely require strong electrophiles. The study of reactions between 1,1'-(azodicarbonyl)dipiperidine (B77770) and triphenylphosphines indicates that electron transfer can occur from a nucleophile to the azo-linked nitrogen system, forming radical ions. researchgate.net A similar reactivity pattern might be anticipated for Piperidine, 1-[(4-methylphenyl)azo]-.
The azo group acts as a bridge between the piperidine ring and the 4-methylphenyl group. The electronic properties of the azo group itself make it susceptible to both nucleophilic and electrophilic attack, and this reactivity is modulated by the attached substituents. pearson.compearson.com
The 4-methyl group on the phenyl ring is an electron-donating group. This will increase the electron density on the azo group, potentially making it more susceptible to electrophilic attack. Conversely, it may decrease its reactivity towards nucleophiles. The study of substituent effects on 3-arylazoindole photoswitches has shown that substituents on the azo chromophore are crucial for the molecule's properties. rug.nl
The azo group can facilitate both electrophilic and nucleophilic aromatic substitution on the phenyl ring by influencing the electron density of the ring through resonance and inductive effects. pearson.compearson.com
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| Piperidine, 1-[(4-methylphenyl)azo]- |
| Azobenzene |
| 4,4'-Dimethylazobenzene |
| 1,1'-Azobis(cyclohexanecarbonitrile) |
| 1,1'-(Azodicarbonyl)dipiperidine |
Radical Reactions and Redox Behavior
The radical reactions and redox behavior of aryl azo compounds are well-documented phenomena, characterized by electron transfer processes and the potential for radical-initiated decomposition. Although specific experimental data for Piperidine, 1-[(4-methylphenyl)azo]- is not available, its behavior can be predicted based on the established reactivity of analogous structures.
One-Electron Transfer Processes
Aromatic azo compounds are known to undergo electrochemical reduction in two discrete one-electron steps. The initial one-electron transfer typically results in the formation of a stable anion radical. This process is often reversible, indicating the stability of the resulting radical species for the duration of the electrochemical experiment. The stability of this radical anion is a key feature of many azobenzene derivatives.
The general mechanism for the first one-electron reduction can be represented as:
Ar-N=N-Ar' + e⁻ ⇌ [Ar-N=N-Ar']⁻•
Subsequent reduction involves a second one-electron transfer to form a dianion. This dianion is generally less stable and can undergo further chemical reactions, such as protonation.
While no specific electrochemical data exists for Piperidine, 1-[(4-methylphenyl)azo]-, it is anticipated to follow this general pattern. The electron-donating nature of the piperidine ring and the methyl group on the phenyl ring would likely influence the reduction potential, though the precise values remain undetermined.
Radical Initiated Decomposition Pathways
Aryl azo compounds can decompose upon initiation to form radical species. This decomposition can be induced thermally or photochemically. The decomposition typically involves the cleavage of the C-N or N-N bonds, leading to the elimination of nitrogen gas, a thermodynamically favorable process that drives the reaction forward.
For instance, the thermal decomposition of related azo compounds is a common method for generating free radicals for use as initiators in polymerization reactions. A well-known example is azobisisobutyronitrile (AIBN), which decomposes to produce two 2-cyanoprop-2-yl radicals and nitrogen gas.
In the case of Piperidine, 1-[(4-methylphenyl)azo]-, a potential radical initiated decomposition pathway could involve the homolytic cleavage of the N-N bond, which would generate a piperidinyl radical and a (4-methylphenyl)diazenyl radical. The latter could further decompose to a 4-methylphenyl radical and nitrogen gas.
It is important to emphasize that these proposed pathways are hypothetical and require experimental validation.
Role in Heterogeneous and Homogeneous Catalysis
There is currently no available research detailing the role of Piperidine, 1-[(4-methylphenyl)azo]- in either heterogeneous or homogeneous catalysis. While some azo compounds can act as ligands for metal catalysts or participate in catalytic cycles, the specific application of this compound has not been explored. The presence of the azo linkage and the piperidine and substituted phenyl groups could offer potential coordination sites for metal centers, but any catalytic activity remains purely speculative.
Non Clinical Applications and Materials Science Perspectives of Piperidine, 1 4 Methylphenyl Azo
Applications as Chromophores in Dye Chemistry
The core of Piperidine (B6355638), 1-[(4-methylphenyl)azo]-'s utility in dye chemistry lies in its azo chromophore. The -N=N- group, situated between two aromatic systems (one of which is part of the piperidine heterocycle), is responsible for the compound's ability to absorb light in the visible region, thus appearing colored. The specific color and photophysical properties can be tuned by modifying the substituents on the aromatic rings.
Azo compounds are well-known for their photochromic behavior, which is the reversible transformation between two isomers with different absorption spectra upon light irradiation. espublisher.comnih.govrug.nl This phenomenon is typically based on the trans-cis isomerization around the azo bridge. The trans isomer is generally more stable, but upon irradiation with UV light, it can convert to the cis isomer. This isomerization can be reversed by irradiation with visible light or by thermal relaxation. espublisher.com While specific studies on the photochromism of Piperidine, 1-[(4-methylphenyl)azo]- are not extensively documented, related 1-alkyl-2-(arylazo)imidazoles have been shown to exhibit these properties. espublisher.comespublisher.com The photoisomerization process leads to a change in the molecule's shape from a linear trans form to a bent cis form, which can be harnessed in the development of photoresponsive materials. rug.nlrsc.org
Thermochromism, the change of color with temperature, is another property observed in related compounds. For instance, novel D-π-A piperidin-1-yl-substituted isoquinoline (B145761) derivatives have demonstrated thermochromic properties arising from transformations between different crystalline states at varying temperatures. rsc.org This suggests that Piperidine, 1-[(4-methylphenyl)azo]- could potentially exhibit similar thermochromic behavior, making it a candidate for temperature-sensitive materials.
Table 1: Potential Responsive Properties of Piperidine, 1-[(4-methylphenyl)azo]- based on Analogous Compounds
| Property | Stimulus | Molecular Mechanism (Hypothesized) | Potential Application |
|---|---|---|---|
| Photochromism | Light (UV/Visible) | trans-cis isomerization around the azo (-N=N-) bond. | Optical data storage, smart windows, molecular switches. |
The color of many azo dyes is sensitive to changes in pH, which makes them useful as pH indicators. nih.gov This pH sensitivity often arises from the protonation or deprotonation of the azo group or other functional groups on the molecule, which alters the electronic structure and, consequently, the absorption spectrum. mdpi.com For example, novel bis azo dyes derived from benzidine (B372746) have shown that their maximum absorption wavelength (λmax) is sensitive to pH variations. nih.gov While direct studies on Piperidine, 1-[(4-methylphenyl)azo]- as a pH indicator are limited, the presence of the nitrogen atoms in the azo group and the piperidine ring suggests a potential for pH-dependent color changes. This would make it a candidate for integration into functional materials like pH-sensing films or textiles.
Advanced Materials Synthesis and Design (e.g., Linkers in Polymers)
The bifunctional nature of Piperidine, 1-[(4-methylphenyl)azo]- (with potential reactive sites on the piperidine ring and the tolyl group) allows for its incorporation into polymer structures.
Piperidine and its derivatives have been successfully incorporated into various polymer backbones. nih.gov For instance, piperidine-functionalized polymers have been synthesized for use as anion exchange membranes. google.com The azo-containing part of Piperidine, 1-[(4-methylphenyl)azo]- could be introduced as a pendant group to a polymer chain, thereby imparting the dye's properties to the macromolecule. The synthesis of polyimides with bulky pendant groups has been shown to improve solubility and modify thermal and mechanical properties. csic.es Similarly, incorporating the Piperidine, 1-[(4-methylphenyl)azo]- moiety as a pendant group could lead to polymers with tailored optical and responsive characteristics. Another approach is the incorporation of piperidine into the main chain of a polymer, as has been explored in the synthesis of polydopamine. researchgate.net
By incorporating Piperidine, 1-[(4-methylphenyl)azo]- into a polymer matrix, it is possible to create materials that respond to external stimuli like light and pH.
Photo-responsive Materials: Polymers containing azobenzene (B91143) units are a well-established class of photoresponsive materials. rsc.orgrsc.org The trans-cis isomerization of the azo group upon light exposure can induce macroscopic changes in the polymer's shape, solubility, or other physical properties. This principle can be applied to create photo-actuators, light-controlled drug delivery systems, and rewritable optical data storage media. rug.nl
pH-responsive Materials: The development of pH-responsive hydrogels is a significant area of research in materials science. nih.govmdpi.comnih.gov These materials can swell or shrink in response to changes in the surrounding pH. By incorporating a pH-sensitive dye like Piperidine, 1-[(4-methylphenyl)azo]-, it would be possible to create hydrogels that not only change their physical form but also their color in response to pH changes, providing a visual indication of the environmental conditions. scilit.commdpi.com Temperature-responsive polymers containing piperidine carboxamide have also been synthesized, demonstrating the versatility of the piperidine moiety in creating smart polymers. nih.govresearchgate.net
Table 2: Potential Polymer Architectures Incorporating Piperidine, 1-[(4-methylphenyl)azo]-
| Polymer Architecture | Method of Incorporation | Resulting Property | Potential Application |
|---|---|---|---|
| Pendant Group | Grafting onto a polymer backbone. | Photochromism, thermochromism, pH-sensitivity. | Smart coatings, responsive textiles. |
| Main Chain Linker | Polycondensation reactions. | Modified mechanical and thermal properties. | High-performance polymers. |
Chemical Sensors and Probes (based on Optical Changes)
The sensitivity of the chromophore in Piperidine, 1-[(4-methylphenyl)azo]- to its environment suggests its potential use in chemical sensors. The interaction of the azo dye with specific analytes, such as metal ions, could lead to a change in its absorption or fluorescence spectrum, providing a basis for optical sensing. nih.govnih.gov For example, a morpholine-containing phenolic Mannich base has been shown to be a fluorescence sensor for certain metal ions. nih.gov While specific studies on Piperidine, 1-[(4-methylphenyl)azo]- as a chemical sensor are not available, its structure suggests that the lone pair of electrons on the nitrogen atoms could coordinate with metal ions, leading to a detectable optical response. This could be exploited in the development of simple, colorimetric or fluorometric sensors for environmental or industrial monitoring. mdpi.com
Lack of Publicly Available Research Data on Piperidine, 1-[(4-methylphenyl)azo]- for Specified Applications
Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of published research specifically detailing the non-clinical applications and materials science perspectives of the chemical compound Piperidine, 1-[(4-methylphenyl)azo]-.
Extensive queries for information pertaining to its use as a chemo-responsive dye, in colorimetric sensing, or for catalytic purposes did not yield any specific studies, data, or detailed findings. Consequently, it is not possible to provide a scientifically accurate and informative article on the topics outlined in the user's request.
The investigation included searches for synonyms such as "1-(p-tolylazo)piperidine" and focused on properties like solvatochromism, acidochromism, and spectral characteristics which are central to chemo-responsive and colorimetric applications. Similarly, searches for its potential catalytic activity, either as a catalyst itself or as a ligand, were unsuccessful in retrieving relevant research.
While the broader classes of compounds, such as azo dyes and piperidine derivatives, are well-documented in scientific literature for a variety of applications, this specific molecule, Piperidine, 1-[(4-methylphenyl)azo]-, does not appear to have been a subject of detailed investigation in the public domain for the requested applications. Therefore, no data tables or in-depth research findings can be presented.
It is important to note that the absence of published data does not definitively mean the compound has not been synthesized or studied in private industrial research. However, for the purpose of generating a public-facing, scientifically verifiable article, the requisite information is not available.
Conclusion and Future Research Directions in N Arylazo Piperidine Chemistry
Summary of Current Understanding of Piperidine (B6355638), 1-[(4-methylphenyl)azo]-
The current scientific understanding of the specific compound, Piperidine, 1-[(4-methylphenyl)azo]-, is exceptionally limited. Extensive searches of chemical databases and the scientific literature reveal a significant scarcity of information regarding its synthesis, characterization, and properties. Notably, the CAS number 10543-32-5, sometimes associated with this compound, is predominantly assigned to Tetraacetylethylenediamine, a well-documented substance used as a bleach activator. chemicalbook.comub.educhemicalbook.comalfa-chemistry.commade-in-china.com This discrepancy highlights the ambiguity and lack of dedicated research concerning Piperidine, 1-[(4-methylphenyl)azo]-.
While direct data is unavailable, the general chemical structure, an N-arylazo piperidine, places it within the broader class of N-azo heterocycles. Compounds in this family are characterized by a nitrogen-nitrogen double bond connecting an aromatic ring to the nitrogen atom of a piperidine ring. The study of related azo compounds, such as 1-(1-Phenylazo)-2-naphthol, has been undertaken to explore their synthesis and potential applications, including their use as dyes. repec.orgrepec.org However, the specific influence of the piperidine moiety attached directly to the azo group remains an under-investigated area. The current understanding is therefore based on extrapolation from more widely studied azo compounds and piperidine derivatives rather than on direct empirical data for the title compound.
Identification of Remaining Challenges and Emerging Opportunities in Synthesis and Characterization
The primary challenge in the study of Piperidine, 1-[(4-methylphenyl)azo]-, is the absence of established synthetic routes and characterization data. The conventional synthesis for many azo compounds involves diazotization of an aromatic amine followed by coupling with a nucleophilic partner. nih.gov However, the specific conditions required for the successful N-azo coupling with piperidine, and the subsequent isolation and purification of a stable product, are not documented.
This lack of foundational research presents a clear opportunity for synthetic organic chemists. The development of a reliable synthetic methodology would be the first crucial step to enable any further investigation. Following a successful synthesis, comprehensive characterization would be necessary. This would involve a suite of spectroscopic techniques, including:
Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the proton and carbon framework of the molecule.
Infrared (IR) spectroscopy to identify characteristic functional groups, particularly the N=N stretching vibration.
Ultraviolet-Visible (UV-Vis) spectroscopy to determine the electronic absorption properties conferred by the arylazo chromophore.
Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.
Furthermore, single-crystal X-ray diffraction would be invaluable for providing unambiguous structural confirmation and insights into the molecule's three-dimensional conformation. The synthesis and characterization of this and related N-arylazo piperidines would open the door to exploring their fundamental chemical and physical properties.
Emerging Trends in Computational Studies of N-Azo Heterocycles
In the absence of experimental data, computational chemistry offers a powerful tool for predicting the properties and reactivity of N-azo heterocycles like Piperidine, 1-[(4-methylphenyl)azo]-. Density Functional Theory (DFT) has become a standard method for investigating the electronic structures of heterocyclic azo compounds. researchgate.neteurjchem.com DFT calculations can be employed to determine optimized molecular geometries, Mulliken charge distributions, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the compound's reactivity and electronic properties. researchgate.net
Recent computational studies on related systems have focused on several key areas:
Tautomerism and Solvatochromism: Predicting the stable tautomeric forms of azo dyes and how their absorption spectra change with solvent polarity. researchgate.net
Transannular Interactions: In more complex heterocyclic systems containing an azo group, computational methods can evaluate non-bonding interactions across a ring system, which can influence conformation and reactivity. mdpi.com
Structure-Property Relationships: By systematically modifying the structure of N-azo heterocycles in silico, it is possible to predict how changes in substituents will affect their electronic and photophysical properties. This can guide the design of new molecules with desired characteristics.
For Piperidine, 1-[(4-methylphenyl)azo]-, computational studies could provide initial insights into its likely geometry, electronic spectrum, and stability, thereby guiding future synthetic and experimental work.
Prospects for Novel Non-Clinical Applications of the Compound and its Derivatives
While no specific applications for Piperidine, 1-[(4-methylphenyl)azo]- have been reported, the constituent chemical moieties—the arylazo group and the piperidine ring—are found in molecules with a wide range of applications. This suggests that the title compound and its derivatives could be of interest in several non-clinical areas.
The arylazo group is a well-known chromophore, and as such, these compounds could potentially function as dyes or pigments . The specific color would be determined by the electronic structure of the molecule, which is influenced by the p-tolyl and piperidine substituents. The synthesis of regioisomerically pure piperidine-substituted dyes has been shown to induce significant shifts in their absorption spectra. researchgate.net
The piperidine scaffold is a common feature in a vast array of functional molecules. ajchem-a.comnih.gov Piperidine derivatives are explored for their roles as ligands in catalysis and as building blocks in materials science. encyclopedia.pubrsc.org The nitrogen atom of the piperidine ring can be quaternized or otherwise functionalized, which could allow for the development of novel materials, such as ionic liquids or functional polymers.
Furthermore, the photoswitchable nature of the azo bond, which can isomerize between trans and cis forms upon irradiation with light, is a key feature in the development of molecular switches and photosensitive materials . The incorporation of the piperidine ring could modulate the switching properties of the arylazo unit, potentially leading to new materials for applications in optical data storage or light-responsive systems.
The exploration of these potential applications is contingent on the development of a robust synthesis for Piperidine, 1-[(4-methylphenyl)azo]- and a thorough characterization of its fundamental properties.
Q & A
Basic: What are the recommended synthetic strategies for preparing azo-linked piperidine derivatives like 1-[(4-methylphenyl)azo]piperidine?
Methodological Answer:
Synthesis typically involves diazotization of 4-methylaniline followed by coupling with piperidine. Key steps include:
- Diazotization: Use sodium nitrite in acidic medium (e.g., HCl) at 0–5°C to generate the diazonium salt .
- Coupling Reaction: React the diazonium salt with piperidine under controlled pH (neutral to slightly alkaline) to form the azo bond .
- Purification: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol for isolation .
Basic: How can researchers validate the structural integrity of synthesized azo-piperidine compounds?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR: Confirm the presence of the azo group (N=N) via characteristic splitting patterns in NMR (δ 7.2–8.0 ppm for aromatic protons) and NMR .
- Mass Spectrometry (GC-MS): Detect molecular ion peaks and fragmentation patterns to verify molecular weight and substituent positions .
- HPLC: Assess purity (>95% recommended for pharmacological studies) using C18 columns and UV detection at λ = 350–450 nm (azo bond absorption) .
Advanced: What experimental approaches resolve contradictions in reported biological activities of azo-piperidine derivatives?
Methodological Answer:
Contradictions often arise from assay variability or impurities. Mitigate these by:
- Dose-Response Curves: Establish EC/IC values across multiple concentrations to confirm activity thresholds .
- Metabolite Screening: Use LC-MS to rule out interference from degradation products or metabolites .
- Receptor Binding Assays: Compare binding affinities (e.g., σ1R or CYP450 inhibition) with structurally validated analogs to isolate target-specific effects .
Advanced: How can crystallographic data improve the understanding of azo-piperidine conformation and reactivity?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) provides atomic-level insights:
- Torsion Angles: Analyze the dihedral angle between the azo group and piperidine ring to predict steric hindrance or planarity .
- Hirshfeld Surfaces: Map intermolecular interactions (e.g., hydrogen bonding, π-π stacking) to explain solubility or crystallization behavior .
- SHELX Refinement: Use SHELXL for high-precision refinement of thermal parameters and disorder modeling, especially for flexible piperidine rings .
Basic: What safety protocols are critical when handling azo-piperidine compounds in the lab?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods for synthesis and purification steps due to potential release of aromatic amines .
- Spill Management: Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
Advanced: How do computational methods complement experimental data in optimizing azo-piperidine derivatives?
Methodological Answer:
- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications for enhanced stability or reactivity .
- Molecular Docking: Simulate binding modes with target proteins (e.g., kinases or GPCRs) to prioritize derivatives for synthesis .
- QSAR Models: Corrogate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity data to design potent analogs .
Basic: What analytical techniques are essential for assessing the stability of azo-piperidine compounds under varying conditions?
Methodological Answer:
- Accelerated Stability Testing: Expose compounds to heat (40–60°C), humidity (75% RH), and UV light for 4–8 weeks .
- HPLC Monitoring: Track degradation products (e.g., hydrolyzed amines) using gradient elution methods .
- pH-Dependent Studies: Assess hydrolysis rates in buffers (pH 1–13) to identify labile functional groups .
Advanced: How can researchers address discrepancies in pharmacological data between in vitro and in vivo models for azo-piperidine compounds?
Methodological Answer:
- Pharmacokinetic Profiling: Measure bioavailability, half-life, and tissue distribution using radiolabeled compounds (e.g., ) .
- Metabolomics: Identify active metabolites via high-resolution mass spectrometry (HR-MS) and compare their activity profiles .
- Species-Specific Assays: Test CYP450 metabolism across species (e.g., human vs. murine liver microsomes) to explain efficacy variations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
